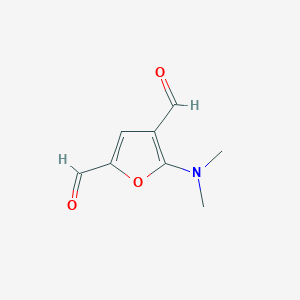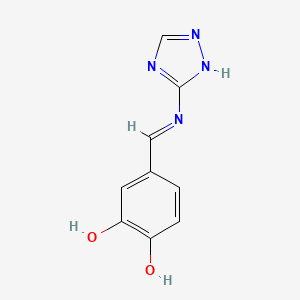
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is a compound that features a triazole ring attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 1H-1,2,4-triazole-3-amine with 2,4-dihydroxybenzaldehyde under appropriate conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease.
Agrochemicals: It can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring and hydroxyl groups play a crucial role in the binding interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1H-1,2,4-Triazol-3-amine
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both the triazole ring and the benzene ring with hydroxyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-7-2-1-6(3-8(7)15)4-10-9-11-5-12-13-9/h1-5,14-15H,(H,11,12,13)/b10-4+ |
InChI Key |
FZMLZZCOUSWBFV-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/C2=NC=NN2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=NC=NN2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


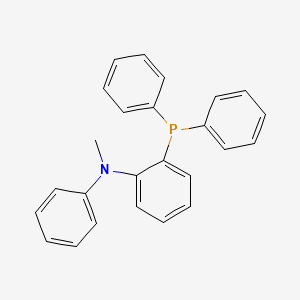
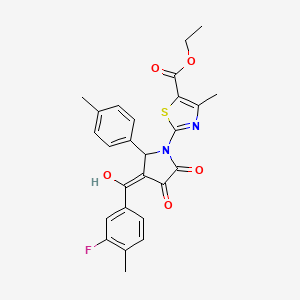
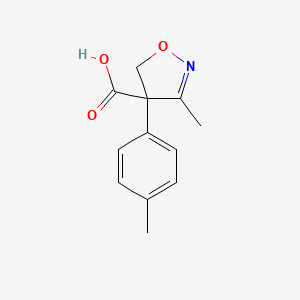
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)

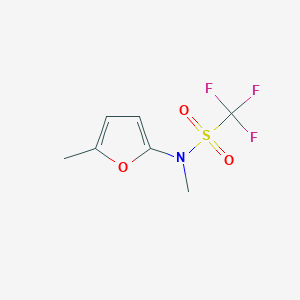
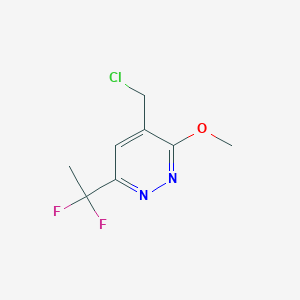
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
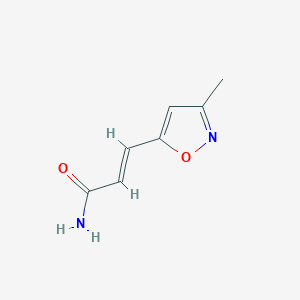
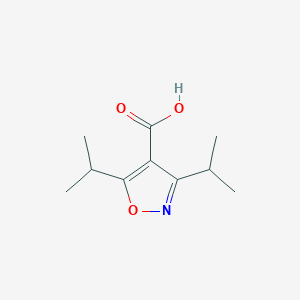
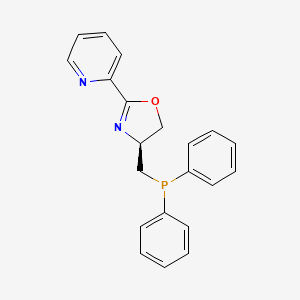
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
